2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde
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Overview
Description
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde under acidic conditions to form the imidazo[4,5-c]pyridine ring system . The reaction conditions often require refluxing the mixture in a solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid.
Reduction: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-methanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar core structure but has a triazole ring instead of an imidazole ring.
1-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid: This compound is an oxidized derivative of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-6-9-7-2-3-11(5-12)4-8(7)10-6/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
GWUORTAWKFBUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CN(CC2)C=O |
Origin of Product |
United States |
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